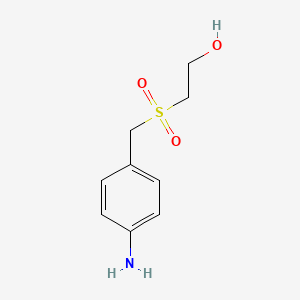

2-((4-Aminobenzyl)sulfonyl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-aminophenyl)methylsulfonyl]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c10-9-3-1-8(2-4-9)7-14(12,13)6-5-11/h1-4,11H,5-7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWMLEMOAAGCZRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS(=O)(=O)CCO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Aminobenzyl Sulfonyl Ethanol and Its Precursors

Synthetic Pathways and Reaction Mechanisms

A plausible and efficient synthetic route to 2-((4-aminobenzyl)sulfonyl)ethanol commences with a readily available starting material, 4-nitrobenzyl halide, and proceeds through a nitro-substituted intermediate, which is subsequently reduced to the final amino product. This pathway ensures controlled introduction of the required functional groups.

A proposed synthetic pathway is as follows:

Sulfonylation: Reaction of 4-nitrobenzyl bromide with sodium sulfite to form sodium 4-nitrobenzylsulfonate.

Alkylation: Alkylation of sodium 4-nitrobenzylsulfonate with a suitable 2-hydroxyethylating agent to yield 2-((4-nitrobenzyl)sulfonyl)ethanol.

Reduction: Reduction of the nitro group of 2-((4-nitrobenzyl)sulfonyl)ethanol to the corresponding amino group to afford the final product.

Sulfonylation Reactions for Aryl-Sulfonyl Linkage Formation

The formation of the benzyl-sulfonyl bond is a critical step in the synthesis. A common method to achieve this is through the reaction of a benzyl (B1604629) halide with a sulfite salt. In the context of synthesizing the precursor for this compound, 4-nitrobenzyl bromide is a suitable starting material.

The reaction of 4-nitrobenzyl bromide with sodium sulfite in a mixture of methanol and water at reflux temperature yields sodium 4-nitrobenzylsulfonate in high yield (approximately 90%) prepchem.com. This reaction proceeds via a nucleophilic substitution mechanism, where the sulfite anion displaces the bromide ion from the benzylic carbon.

Reaction Scheme: O₂N-C₆H₄-CH₂Br + Na₂SO₃ → O₂N-C₆H₄-CH₂SO₃Na + NaBr

The progress of this reaction can be conveniently monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting bromide prepchem.com.

Introduction of the Amino Group: Reduction and Amination Strategies

The final step in the proposed synthetic sequence is the reduction of the nitro group of the intermediate, 2-((4-nitrobenzyl)sulfonyl)ethanol, to the desired primary amine. The selective reduction of a nitro group in the presence of other functional groups, such as a sulfone, is a well-established transformation in organic synthesis.

Several methods are available for the reduction of aromatic nitro compounds, offering a range of selectivities and reaction conditions.

Catalytic Hydrogenation: This is a widely used and often clean method for nitro group reduction. Catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel are effective. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol (B145695) or ethyl acetate. A key advantage is that the byproducts are typically just water. For substrates containing sulfur, which can sometimes poison catalysts, sulfided platinum catalysts have been shown to be effective for the chemoselective reduction of nitro groups in the presence of heteroaryl halides, suggesting their potential utility for sulfur-containing compounds nih.gov.

Metal-Acid Systems: A combination of a metal, such as zinc, iron, or tin, with an acid like hydrochloric acid or acetic acid is a classic and cost-effective method for nitro group reduction. For instance, a system of zinc powder and acetic acid in methanol has been demonstrated as a mild and green approach for the reductive N-alkylation of nitroarenes, which initially involves the reduction of the nitro group to an amine nih.gov.

Transfer Hydrogenation: This method uses a hydrogen donor molecule, such as hydrazine hydrate or formic acid, in the presence of a catalyst. For example, hydrazine hydrate with a Raney nickel catalyst is used for the reduction of 4-nitrobenzyl alcohol to 4-aminobenzyl alcohol google.com.

The choice of reduction method will depend on factors such as the scale of the reaction, the desired purity of the product, and the compatibility with the sulfonyl ethanol moiety.

Reaction Scheme: O₂N-C₆H₄-CH₂SO₂CH₂CH₂OH + [H] → H₂N-C₆H₄-CH₂SO₂CH₂CH₂OH

Incorporation of the Ethanol Moiety: Ethoxylation and Alkylation Routes

Once the sulfonate salt, sodium 4-nitrobenzylsulfonate, is formed, the ethanol group can be introduced through an alkylation reaction. This involves reacting the sulfonate with a suitable electrophile containing a 2-hydroxyethyl group.

A potential route is the reaction of sodium 4-nitrobenzylsulfonate with 2-chloroethanol. In this Sₙ2 reaction, the sulfonate anion acts as a nucleophile, displacing the chloride from 2-chloroethanol to form the desired carbon-sulfur bond of the sulfone. This type of alkylation of sulfinates is a known method for the formation of sulfones.

Reaction Scheme: O₂N-C₆H₄-CH₂SO₂Na + ClCH₂CH₂OH → O₂N-C₆H₄-CH₂SO₂CH₂CH₂OH + NaCl

Alternatively, direct sulfonylation of an alcohol can be considered. However, this would likely start from a different precursor, such as 4-nitrobenzylsulfonyl chloride. The reaction of 4-nitrobenzylsulfonyl chloride with an excess of a diol like ethylene glycol in the presence of a base could potentially yield the desired product, though regioselectivity might be a challenge.

Multistep Synthetic Sequences: Optimization and Efficiency Considerations

The efficiency of a multistep synthesis can be significantly improved by optimizing reaction conditions and minimizing the number of purification steps. For the synthesis of this compound, several optimization strategies can be considered.

One-Pot Procedures: It may be possible to combine the sulfonylation and alkylation steps into a one-pot reaction. After the formation of sodium 4-nitrobenzylsulfonate from 4-nitrobenzyl bromide and sodium sulfite, the 2-hydroxyethylating agent could be added directly to the reaction mixture without isolating the intermediate sulfonate salt. This would reduce handling losses and save time and resources. One-pot syntheses of aryl sulfones from alcohols have been reported, indicating the feasibility of such approaches organic-chemistry.org.

Solvent Selection and Reaction Conditions: The choice of solvents and reaction temperatures can have a significant impact on reaction rates and yields. For each step, a screening of solvents and temperatures could be performed to identify the optimal conditions. For instance, the initial sulfonylation is carried out in a methanol/water mixture, which is effective for dissolving both the organic substrate and the inorganic sulfite salt prepchem.com.

Purification Techniques: The purification of intermediates and the final product should be as efficient as possible. Crystallization is often a preferred method for obtaining high-purity solid compounds. The precipitation of sodium 4-nitrobenzylsulfonate from the reaction mixture upon cooling is an example of an efficient initial purification prepchem.com.

| Step | Reaction | Key Parameters for Optimization |

| 1 | Sulfonylation | Solvent composition (e.g., methanol/water ratio), temperature, reaction time. |

| 2 | Alkylation | Choice of alkylating agent, base (if necessary), temperature, catalyst (if any). |

| 3 | Reduction | Choice of reducing agent and catalyst, hydrogen pressure (for hydrogenation), temperature. |

Green Chemistry Approaches in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound can lead to more environmentally benign and sustainable processes.

Use of Greener Solvents: The initial sulfonylation step uses methanol and water, with water being an ideal green solvent prepchem.com. For other steps, exploring the use of water or other environmentally friendly solvents would be beneficial. For example, some reductions of nitroarenes can be performed in aqueous media.

Atom Economy: The proposed synthetic route generally exhibits good atom economy, particularly the addition and substitution reactions. The main byproduct in the sulfonylation and alkylation steps is a simple salt (NaBr or NaCl).

Use of Safer Reagents: The reduction of the nitro group offers several opportunities for applying green chemistry principles. Catalytic hydrogenation uses hydrogen gas, and the only byproduct is water, which is highly desirable google.com. Metal-acid systems like Zn/acetic acid are also considered greener alternatives to more hazardous reducing agents nih.gov. The use of elemental sulfur in aqueous methanol has also been reported as an eco-friendly method for the reduction of nitroarenes researchgate.net.

Energy Efficiency: Optimizing reaction conditions to proceed at lower temperatures and for shorter durations can reduce energy consumption. Exploring catalytic methods for each step can contribute to milder reaction conditions.

| Green Chemistry Principle | Application in the Synthesis |

| Prevention | Optimizing reactions to minimize byproducts. |

| Atom Economy | Utilizing reactions with high atom economy like substitutions. |

| Less Hazardous Chemical Syntheses | Employing safer reducing agents like catalytic hydrogenation or Zn/HOAc. |

| Safer Solvents and Auxiliaries | Using water as a solvent where possible. |

| Design for Energy Efficiency | Optimizing reaction conditions to lower temperatures and reduce reaction times. |

| Use of Renewable Feedstocks | While not directly applicable to the core synthesis, sourcing starting materials from renewable sources is a broader consideration. |

| Reduce Derivatives | A well-designed synthetic route avoids unnecessary protection and deprotection steps. |

| Catalysis | Utilizing catalytic methods for hydrogenation and potentially other steps to improve efficiency and reduce waste. |

Precursor Chemistry and Starting Materials

The primary starting material for the proposed synthesis of this compound is a 4-nitrobenzyl halide.

4-Nitrobenzyl Chloride and Bromide: These compounds are key intermediates in organic synthesis and are commercially available nbinno.com. 4-Nitrobenzyl chloride can be synthesized from 4-nitrotoluene via radical chlorination.

4-Nitrobenzyl Alcohol: This compound can serve as a precursor to 4-nitrobenzyl halides. It can be prepared by the hydrolysis of 4-nitrobenzyl acetate orgsyn.org. 4-Nitrobenzyl alcohol is a solid with a melting point of 92-94 °C sigmaaldrich.com.

Sodium Sulfite: This is an inorganic salt that is widely available and used as the source of the sulfonyl group in the initial step of the synthesis prepchem.com.

2-Chloroethanol: This is a common and commercially available reagent that can be used for the introduction of the ethanol moiety.

The availability and relatively low cost of these starting materials make the proposed synthetic route economically viable.

| Compound Name | CAS Number | Molecular Formula | Role in Synthesis |

| 4-Nitrobenzyl bromide | 100-11-8 | C₇H₆BrNO₂ | Starting material |

| 4-Nitrobenzyl chloride | 100-14-1 | C₇H₆ClNO₂ | Alternative starting material |

| Sodium sulfite | 7757-83-7 | Na₂SO₃ | Sulfonylating agent |

| 2-Chloroethanol | 107-07-3 | C₂H₅ClO | Alkylating agent |

| 4-Nitrobenzyl alcohol | 619-73-8 | C₇H₇NO₃ | Precursor to starting material |

| Sodium 4-nitrobenzylsulfonate | Not readily available | C₇H₆NNaO₅S | Intermediate |

| 2-((4-Nitrobenzyl)sulfonyl)ethanol | Not readily available | C₉H₁₁NO₅S | Intermediate |

| This compound | 145872-59-9 | C₉H₁₃NO₃S | Final product |

Synthesis of Key Benzyl Halide and Sulfonyl Chloride Intermediates

The formation of the benzylsulfonyl structure often proceeds through a precursor such as a benzyl halide or, more commonly, a sulfonyl chloride. A prevalent route to the required sulfonyl chloride intermediate, p-acetamidobenzenesulfonyl chloride, starts with acetanilide. This starting material protects the amino group during the aggressive chlorosulfonation step.

The process involves reacting acetanilide with chlorosulfonic acid, often in the presence of thionyl chloride. google.com This electrophilic aromatic substitution reaction introduces the chlorosulfonyl group (-SO₂Cl) onto the benzene (B151609) ring, primarily at the para position due to the directing effect of the acetamido group. The reaction temperature is carefully controlled, initially kept low (below 35°C) during the addition of acetanilide and then raised to around 60-65°C to drive the reaction to completion. google.com This method can achieve high yields, reportedly around 90%. google.com

Alternatively, sulfonyl chlorides can be synthesized through the oxidative chlorination of thiols. magtech.com.cn For benzyl derivatives specifically, the synthesis might start from a corresponding benzyl alcohol, which is first converted to a benzyl halide. While 4-aminobenzyl alcohol can be produced via the reduction of 4-nitrobenzyl alcohol, its direct conversion to a halide can be complex due to the reactive amino group. guidechem.comgoogle.com Therefore, pathways involving the initial functionalization of a protected aniline (B41778) are generally preferred.

Preparation of Substituted Anilines for Aminoaryl Formation

The amino group in the final compound originates from a substituted aniline precursor. A common and efficient industrial method for preparing anilines is the reduction of the corresponding nitroaromatic compounds. chemistrysteps.com In the context of this compound synthesis, a key precursor would be a 4-nitrobenzyl derivative.

The reduction of the nitro group can be accomplished using various catalytic systems. wikipedia.org Catalytic hydrogenation is a widely used method, employing catalysts such as palladium-on-carbon, platinum(IV) oxide, or Raney nickel under a hydrogen atmosphere. google.comchemistrysteps.comwikipedia.org Chemical reduction methods are also effective and include the use of metals like iron, zinc, or tin in acidic conditions (e.g., HCl). chemistrysteps.commdpi.com Another approach involves transfer hydrogenation, using hydrogen donors like hydrazine hydrate in the presence of a catalyst such as Raney nickel or rhodium on carbon. google.comwikipedia.orgmdpi.com This method can be advantageous as it may not require high-pressure hydrogenation equipment. For instance, the reduction of 4-nitrobenzyl alcohol using Raney nickel and hydrazine hydrate in an alcohol solvent has been shown to produce 4-aminobenzyl alcohol in high yields (91-93%). google.com

The choice of reducing agent and conditions depends on the presence of other functional groups in the molecule to ensure chemoselectivity.

Role of Ethylene Oxide and Chloroethanol Derivatives in Ethanol Moiety Introduction

The introduction of the 2-hydroxyethylsulfonyl moiety, -SO₂CH₂CH₂OH, is a critical step. This is typically achieved by reacting a sulfonyl-containing intermediate with a C2 synthon like ethylene oxide or a 2-chloroethanol derivative.

One documented pathway involves the reduction of the sulfonyl chloride (e.g., p-acetamidobenzenesulfonyl chloride) to a sulfinate salt (e.g., sodium p-acetamidobenzenesulfinate). google.com This sulfinate then acts as a nucleophile, reacting with a suitable electrophile to form the carbon-sulfur bond. Ethoxylation of the sulfinate, followed by esterification, is a key step mentioned in the synthesis of a related compound, suggesting a reaction with an ethylene oxide precursor. google.com

Reactions of sulfonyl chlorides with ethylene oxide can be used to introduce the 2-chloroethylsulfonyl group, which can then be hydrolyzed to the desired 2-hydroxyethylsulfonyl group. acs.org Alternatively, direct reaction with 2-chloroethanol (HOCH₂CH₂Cl) or its derivatives can be employed. rit.educdnsciencepub.com For instance, 2-hydroxyethanesulfonyl chloride has been prepared by the reaction of 2-mercaptoethanol with chlorine in an aqueous solution. cdnsciencepub.com This intermediate could then potentially react with a suitable aromatic precursor. The reaction of sulfones with nucleophiles like hydroxide (B78521) can proceed via intramolecular cyclization to a transient β-sultone, which is then opened by the nucleophile, a mechanism that may be relevant in the formation of the final ethanol moiety. cdnsciencepub.comiupac.org

Catalysis and Reaction Condition Optimization

Achieving high yields and purity in the synthesis of this compound requires careful optimization of catalysts and reaction conditions such as solvent, temperature, and pressure.

Catalyst Selection for Sulfonylation and Reduction Steps

Sulfonylation: The direct sulfonation of aromatic rings is an electrophilic aromatic substitution reaction. It is typically carried out with strong sulfonating agents like fuming sulfuric acid (oleum) or chlorosulfonic acid. mdpi.commasterorganicchemistry.com These reactions are often self-catalyzed by the strong acidic medium and may not require an additional catalyst. However, the choice of sulfonating agent and conditions is critical to control the degree and position of sulfonation. mdpi.com

Reduction: The catalytic reduction of a nitro group to an amine is a key step where catalyst selection is paramount.

Noble Metal Catalysts: Palladium (Pd), platinum (Pt), and rhodium (Rh) are highly effective for the hydrogenation of nitroaromatics, offering high conversion rates and selectivity. mdpi.commdpi.com They are typically supported on materials like activated carbon.

Non-Noble Metal Catalysts: For cost-effectiveness, non-noble metal catalysts are widely used. Raney nickel is a common choice for both hydrogenation and transfer hydrogenation reactions. google.com Copper-based catalysts have also shown superior performance in the reduction of nitrobenzene, achieving 100% conversion in short reaction times using sodium borohydride as the reducing agent. mdpi.com Iron powder in acidic media is a traditional, inexpensive, and reliable method for this reduction. rsc.org

The choice of catalyst can influence selectivity, especially when other reducible functional groups are present in the molecule.

| Reaction Step | Catalyst/Reagent | Typical Conditions | Key Advantages |

|---|---|---|---|

| Sulfonylation | Chlorosulfonic Acid / Thionyl Chloride | Low to moderate temperature (0-65°C) | High yield for chlorosulfonation |

| Reduction (Nitro to Amine) | Raney Nickel / Hydrazine Hydrate | Moderate temperature (50-85°C) | Avoids high-pressure H₂, high yield |

| Reduction (Nitro to Amine) | Pd/C / H₂ | Hydrogen pressure | High efficiency and clean reaction |

| Reduction (Nitro to Amine) | Fe / HCl | Reflux | Low cost, widely used industrially |

| Reduction (Nitro to Amine) | Cu@C / NaBH₄ | Room temperature | High efficiency, rapid reaction |

Solvent Effects and Reaction Medium Influence

The choice of solvent significantly impacts reaction rates, yields, and selectivity by influencing reagent solubility and stabilizing transition states. wikipedia.org

For Sulfonylation: The solvolysis of sulfonyl chlorides, a related reaction, is often studied in various solvents to understand the reaction mechanism, which is typically a concerted Sₙ2 process. nih.govnih.gov The reaction rate can be influenced by solvent polarity and nucleophilicity. nih.gov In some modern synthetic approaches, deep eutectic solvents (DESs) have been explored as environmentally friendly media that can enhance the solubility and reactivity of reagents in sulfone synthesis. researchgate.net For sulfonyl transfer reactions, chlorinated solvents such as dichloromethane (B109758) (CH₂Cl₂) and chloroform (CHCl₃) have been shown to be optimal, providing excellent yields. researchgate.net

For Reduction: The reduction of nitro compounds is often carried out in polar protic solvents like ethanol, methanol, or isopropanol, which are suitable for dissolving the reactants and the hydrogen donor (if used). google.commdpi.com Aqueous solutions are also common, particularly when using metal/acid systems. The choice of solvent can affect the activity of the catalyst and the course of the reaction.

Temperature and Pressure Control in High-Yield Syntheses

Precise control of temperature and pressure is crucial for maximizing yield, minimizing side reactions, and ensuring safety. berghof-instruments.com

Purification Techniques for Synthetic Intermediates and Final Product

Purification of the intermediates and the final product, this compound, is critical to obtain a compound of high purity. The polar nature of the sulfonyl and hydroxyl groups, and the aromatic amine functionality, dictates the choice of purification methods. The most common techniques employed are recrystallization and column chromatography.

Recrystallization:

Recrystallization is a primary method for purifying solid organic compounds. The selection of an appropriate solvent is crucial and is based on the principle that the compound should be highly soluble at an elevated temperature and poorly soluble at a lower temperature. For the intermediates and the final product, which are polar aromatic compounds, a variety of solvent systems can be considered.

Single-Solvent Recrystallization: A single solvent is used to dissolve the compound at its boiling point, and upon slow cooling, the purified compound crystallizes out.

Mixed-Solvent Recrystallization: A pair of miscible solvents is used, one in which the compound is soluble (solvent A) and another in which it is insoluble (solvent B). The compound is dissolved in a minimum amount of hot solvent A, and then hot solvent B is added dropwise until the solution becomes slightly turbid. Upon cooling, crystals of the purified compound form.

Interactive Data Table: Common Recrystallization Solvents for Aromatic Sulfonyl and Amino Compounds

| Solvent System | Compound Polarity Suitability | Notes |

| Ethanol/Water | Polar | A common and effective system for many polar compounds. libretexts.org |

| Isopropanol/Water | Polar | Similar to ethanol/water, can offer different solubility profiles. |

| Methanol/Dichloromethane | Medium to High Polarity | Good for compounds that are highly soluble in methanol but less so in dichloromethane. |

| Ethyl Acetate/Hexane | Medium Polarity | A versatile system for a wide range of organic compounds. orgsyn.org |

| Toluene/Hexane | Low to Medium Polarity | Useful for less polar compounds. |

| Acetonitrile (B52724) | Polar | Can be effective for compounds with aromatic rings. |

Column Chromatography:

Flash column chromatography is a highly effective technique for the purification of organic compounds, particularly when dealing with complex mixtures or when recrystallization is ineffective. The separation is based on the differential adsorption of the components of a mixture onto a stationary phase (typically silica gel or alumina) as a mobile phase (eluent) is passed through the column. savemyexams.combiotage.com

For polar compounds such as this compound and its precursors, a polar stationary phase like silica gel is commonly used. The choice of the eluent system is critical for achieving good separation. A gradient elution, starting with a less polar solvent system and gradually increasing its polarity, is often employed to effectively separate compounds with different polarities. wikipedia.org

Interactive Data Table: Typical Eluent Systems for Flash Chromatography of Polar Aromatic Compounds

| Eluent System | Polarity | Typical Applications |

| Hexane/Ethyl Acetate | Low to Medium | A standard system for a broad range of compounds. |

| Dichloromethane/Methanol | Medium to High | Effective for more polar compounds. libretexts.org |

| Chloroform/Methanol | Medium to High | An alternative to dichloromethane/methanol systems. |

| Ethyl Acetate/Methanol | High | Used for very polar compounds. |

Analog and Derivative Synthesis

The scaffold of this compound offers multiple points for chemical modification to generate a library of analogs and derivatives. These modifications can be systematically explored to investigate structure-activity relationships in various contexts.

Modification of the Aminoaryl Moiety: Substitution Pattern Variations

The aromatic amino group is a key site for derivatization. Standard methodologies for the alkylation and acylation of aromatic amines can be readily applied to this compound.

N-Alkylation:

The secondary amine can be prepared by reacting the primary amine with an alkyl halide. To avoid over-alkylation, the reaction can be performed under controlled conditions, or the primary amine can be first converted to a sulfonamide, which can then be alkylated and subsequently deprotected. A variety of alkylating agents, including alkyl halides and sulfates, can be used. wikipedia.orgresearchgate.net

N-Acylation:

The amino group can be readily acylated using acid chlorides or acid anhydrides in the presence of a base to yield the corresponding amides. This reaction is typically high-yielding and can be performed under mild conditions. jove.comresearchgate.net

Alterations of the Sulfonyl Linkage and Alkyl Chain Length

Modifications to the sulfonyl linkage and the length of the alkyl chain connecting the sulfonyl group to the hydroxyl group can provide insights into the spatial requirements of potential biological targets.

Homologation of the Alkyl Chain:

Analogs with longer or shorter alkyl chains can be synthesized by using starting materials with the desired chain length. For example, using 3-mercaptopropanol or 4-mercaptobutanol in a synthetic route similar to Route B described earlier would yield analogs with three or four carbon atoms in the alkyl chain, respectively.

Functionalization of the Hydroxyl Group: Ether and Ester Derivatives

The primary hydroxyl group is another versatile handle for derivatization, allowing for the synthesis of ether and ester analogs.

Ether Synthesis:

The Williamson ether synthesis is a classic and reliable method for preparing ethers. This involves deprotonating the alcohol with a strong base, such as sodium hydride, to form the alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. libretexts.orgwikipedia.orgmasterorganicchemistry.comorganic-synthesis.combyjus.com

Ester Synthesis:

Esters can be readily prepared by reacting the alcohol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. This is a high-yielding and straightforward transformation. libretexts.orgsavemyexams.comchemguide.co.ukchemguide.co.ukmasterorganicchemistry.com

Interactive Data Table: Synthetic Methodologies for Hydroxyl Group Functionalization

| Derivative Type | Reagents | General Conditions |

| Ethers | Alkyl halide, Strong base (e.g., NaH) | Anhydrous aprotic solvent (e.g., THF, DMF) |

| Esters | Acyl chloride or Acid anhydride, Base (e.g., pyridine, triethylamine) | Aprotic solvent (e.g., DCM, THF) |

| Sulfonate Esters | Sulfonyl chloride (e.g., MsCl, TsCl), Base (e.g., pyridine) | Aprotic solvent (e.g., DCM) |

Cyclization and Heterocyclic Annulation Strategies Involving this compound Scaffold

The structure of this compound contains a phenylethylamine-like motif, making it a suitable precursor for the synthesis of various heterocyclic ring systems through intramolecular cyclization reactions.

Pictet-Spengler Reaction:

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines. It involves the condensation of a β-arylethylamine with an aldehyde or ketone to form an iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution to close the ring. ebrary.netwikipedia.orgmdpi.com For the this compound scaffold, the amino group would first need to be transformed into a β-arylethylamine-like structure, for example, by N-alkylation with a suitable electrophile containing a masked aldehyde or ketone.

Bischler-Napieralski Reaction:

The Bischler-Napieralski reaction is another important method for the synthesis of 3,4-dihydroisoquinolines. This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). wikipedia.orgmasterorganicchemistry.comjk-sci.comorganic-chemistry.orgwikipedia.orgnrochemistry.com To utilize this reaction, the amino group of this compound would first be acylated, and the resulting amide would then be subjected to the cyclization conditions.

Exploration of Chemical Reactivity and Transformations

Reactions of the Amino Group

The primary aromatic amino group is a versatile functional handle, capable of undergoing a variety of transformations that are fundamental in organic chemistry.

Acylation, Alkylation, and Arylation Reactions

Acylation: The nitrogen atom in the amino group of 2-((4-Aminobenzyl)sulfonyl)ethanol is nucleophilic and readily reacts with acylating agents such as acyl chlorides or acid anhydrides to form stable amide derivatives. wikipedia.orgorganic-chemistry.org For instance, reaction with acetyl chloride, typically in the presence of a base like sodium hydroxide (B78521) or potassium carbonate, would yield N-(4-((2-hydroxyethyl)sulfonyl)methyl)phenyl)acetamide. organic-chemistry.orgacs.orgyoutube.com This reaction is a common strategy for protecting the amino group during other synthetic transformations. wikipedia.org

Alkylation: Direct alkylation of the amino group with alkyl halides is also feasible. organic-chemistry.orgacs.org The reaction proceeds via nucleophilic substitution, where the amine acts as the nucleophile. organic-chemistry.org However, this reaction is often difficult to control and can lead to a mixture of mono- and di-alkylated products, as well as the potential for the formation of a quaternary ammonium (B1175870) salt upon over-alkylation. organic-chemistry.orgacs.org More controlled alkylation can sometimes be achieved using reductive amination or specialized catalytic systems. rsc.org Recent methods have explored solvent-switchable conditions to control whether alkylation occurs at the nitrogen (N-alkylation) or the aromatic ring (C-alkylation). nih.gov

Arylation: The formation of a diarylamine can be accomplished through cross-coupling reactions, most notably the Buchwald-Hartwig amination. byjus.comyoutube.comorganic-chemistry.org This palladium-catalyzed reaction couples the primary amine with an aryl halide or triflate in the presence of a suitable phosphine (B1218219) ligand and a base. youtube.comwikipedia.orgcuhk.edu.hk This powerful method allows for the construction of carbon-nitrogen bonds with a wide range of aromatic partners, significantly expanding the synthetic utility beyond classical methods. youtube.com

Table 1: Representative Reactions of the Aromatic Amino Group

| Reaction Type | Reagent Example | Product Type | Typical Conditions |

|---|---|---|---|

| Acylation | Acetyl Chloride | Amide | Base (e.g., K₂CO₃, NaOH), Solvent (e.g., DMF) organic-chemistry.orgacs.org |

| Alkylation | Alkyl Halide (e.g., CH₃I) | Secondary/Tertiary Amine | - organic-chemistry.org |

| Arylation | Aryl Bromide | Diaryl Amine | Pd catalyst, Phosphine ligand, Base (e.g., NaOtBu) byjus.comyoutube.com |

Diazotization and Coupling Reactions for Dye Synthesis (General Chemical Transformations)

A hallmark reaction of primary aromatic amines is diazotization, which involves treating the amine with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). unb.cadoubtnut.cominfinitylearn.com This process converts the amino group into a highly reactive diazonium salt (Ar-N₂⁺Cl⁻). infinitylearn.com The resulting diazonium ion is an excellent electrophile. unb.cavaia.com

These diazonium salts are valuable intermediates in synthesis. They can be subsequently reacted with electron-rich aromatic compounds, such as phenols or other anilines, in what is known as an azo coupling reaction. unb.cavaia.comaskfilo.com This electrophilic aromatic substitution reaction forms an azo compound (Ar-N=N-Ar'), which contains the characteristic -N=N- azo group. acs.org Azo compounds are known for their extended conjugated systems, which cause them to be brightly colored, forming the basis for a vast class of synthetic dyes and pigments. unb.carsc.org The specific color of the resulting dye is dependent on the electronic nature of the substituents on both aromatic rings. acs.org

Condensation Reactions with Carbonyl Compounds

The primary amino group can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. acs.orgnih.govrsc.org The reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. rsc.orgrsc.org For example, reacting this compound with benzaldehyde (B42025) would yield a Schiff base with a C=N double bond. acs.orgnih.gov This reaction is typically reversible and can be catalyzed by either acid or base.

Reactions of the Sulfonyl Group

The sulfonyl group (–SO₂–) is generally considered to be a stable and electron-withdrawing functional group. Its reactivity often involves transformations at adjacent positions or cleavage of the carbon-sulfur bond under specific conditions.

Sulfone Reactivity in Synthetic Pathways

The sulfonyl group strongly acidifies the α-protons (the hydrogens on the benzylic carbon in this case). This allows for the deprotonation of the benzylic carbon by a strong base to form a stabilized carbanion. This nucleophilic carbanion can then participate in various carbon-carbon bond-forming reactions, such as alkylation with alkyl halides. nih.govcdnsciencepub.comacs.org

Furthermore, sulfones are key intermediates in olefination reactions, such as the Julia olefination, where a sulfone is converted into an alkene. acs.org The reactivity of sulfones can also be harnessed in cross-coupling reactions where the entire sulfonyl group acts as a leaving group, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. psu.edursc.org

Oxidation and Reduction Potentials of the Sulfonyl Moiety

Oxidation: The sulfonyl group is in a high oxidation state of sulfur (+6) and is therefore generally resistant to further oxidation under standard conditions. rsc.orgresearchgate.net Oxidation reactions on the molecule would preferentially occur at other sites, such as the primary alcohol (to an aldehyde or carboxylic acid) or the amino group.

Reduction: The reduction of a sulfone to a sulfide (B99878) is a challenging transformation that typically requires strong reducing agents. rsc.org Reagents such as lithium aluminum hydride (LAH) have been used, often requiring harsh conditions. More modern methods have employed reagents like diisobutylaluminum hydride (DIBAL-H) or a combination of LiAlH₄ with titanium tetrachloride (TiCl₄), which can effect the reduction under milder conditions and in shorter reaction times. rsc.org Electrochemical methods have also been developed for the reduction of certain sulfones, particularly fluoroalkyl sulfones, to generate radicals for subsequent reactions.

Table 2: Representative Reactions of the Sulfonyl Group

| Reaction Type | Reagent/Condition | Product Type | Reference |

|---|---|---|---|

| α-Alkylation | Strong Base, then Alkyl Halide | α-Alkylated Sulfone | nih.govacs.org |

| Reduction to Sulfide | LiAlH₄/TiCl₄ | Sulfide | |

| Reduction to Sulfide | Diisobutylaluminum hydride (DIBAL-H) | Sulfide | rsc.org |

Reactions of the Ethanol (B145695) Hydroxyl Group

The primary alcohol functionality in this compound is a versatile handle for a variety of chemical transformations. These reactions allow for the introduction of new functional groups and the extension of the carbon skeleton, paving the way for the synthesis of a diverse range of derivatives.

Esterification and Etherification Reactions

Esterification:

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. The reaction with a carboxylic acid is typically catalyzed by a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, and is a reversible process known as Fischer esterification. chemguide.co.uk To drive the equilibrium towards the product, water is usually removed as it is formed. The use of more reactive acylating agents like acid chlorides or anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine, can lead to a more efficient and irreversible esterification.

It is important to note that the presence of the basic amino group on the aromatic ring can interfere with acid-catalyzed esterification by protonation. Therefore, it may be necessary to protect the amino group, for example, by converting it to an amide, prior to carrying out the esterification of the hydroxyl group. A prominent example of an ester derivative is 2-((4-Aminophenyl)sulfonyl)ethyl hydrogen sulfate (B86663), a significant intermediate in the synthesis of reactive dyes. google.comsielc.com

Table 1: Representative Esterification Reactions

| Acylating Agent | Reagent/Catalyst | Product |

|---|---|---|

| Carboxylic Acid (R-COOH) | Conc. H₂SO₄, heat | 2-((4-Aminobenzyl)sulfonyl)ethyl ester |

| Acid Chloride (R-COCl) | Pyridine or Et₃N | 2-((4-Aminobenzyl)sulfonyl)ethyl ester |

| Acid Anhydride (B1165640) ((RCO)₂O) | Pyridine or Et₃N | 2-((4-Aminobenzyl)sulfonyl)ethyl ester |

Etherification:

The synthesis of ethers from this compound can be achieved through the Williamson ether synthesis. This method involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form an alkoxide intermediate. This nucleophilic alkoxide then reacts with an alkyl halide (R-X) in a nucleophilic substitution reaction to yield the corresponding ether. The reactivity of the alkyl halide generally follows the order of I > Br > Cl. Due to the presence of the acidic amino group, a selective deprotonation of the hydroxyl group would be necessary, or alternatively, the amino group could be protected beforehand.

Table 2: Williamson Ether Synthesis

| Reagent 1 | Reagent 2 | Product |

|---|---|---|

| Sodium Hydride (NaH) | Alkyl Halide (R-X) | 2-((4-(Aminobenzyl)sulfonyl)ethoxy)alkane |

Oxidation to Carbonyl and Carboxylic Acid Functions

The primary hydroxyl group of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehyde:

The selective oxidation of the primary alcohol to an aldehyde requires the use of mild and controlled oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂) are commonly employed for this transformation. Another effective method is the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures, followed by the addition of a hindered base like triethylamine. orgsyn.org

Oxidation to Carboxylic Acid:

Stronger oxidizing agents will typically convert the primary alcohol directly to a carboxylic acid. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), potassium dichromate (K₂Cr₂O₇) in acidic solution, or Jones reagent (CrO₃ in aqueous acetone/sulfuric acid). Given the presence of the amino group, which is also susceptible to oxidation, a protection strategy would likely be essential before carrying out the oxidation of the hydroxyl group.

Table 3: Oxidation Reactions of the Hydroxyl Group

| Desired Product | Reagent(s) | Typical Conditions |

|---|---|---|

| Aldehyde | PCC or PDC | CH₂Cl₂, room temperature |

| Aldehyde (Swern) | 1. (COCl)₂, DMSO 2. Et₃N | -78 °C to room temperature |

| Carboxylic Acid | KMnO₄ or Jones Reagent | Basic or acidic conditions, heat |

Nucleophilic Substitution Reactions of the Hydroxyl Group

The hydroxyl group itself is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be converted into a better leaving group. A common strategy is to convert the alcohol into a tosylate or mesylate ester by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively, in the presence of a base like pyridine. These sulfonate esters are excellent leaving groups.

Once converted to a sulfonate, the carbon atom bearing the leaving group becomes susceptible to attack by a wide range of nucleophiles in an Sₙ2 reaction. masterorganicchemistry.com This allows for the introduction of various functional groups, such as halides, cyanide, azide, and thiols. The Sₙ2 mechanism proceeds with an inversion of stereochemistry at the reaction center, although the carbon in this compound is not a stereocenter. youtube.com

Table 4: Nucleophilic Substitution via Sulfonate Ester

| Step 1: Activation Reagent | Intermediate | Step 2: Nucleophile (Nu⁻) | Final Product |

|---|---|---|---|

| p-Toluenesulfonyl chloride (TsCl) | Tosylate ester | Halide (X⁻), Cyanide (CN⁻), Azide (N₃⁻), Thiolate (RS⁻) | Substituted product |

| Methanesulfonyl chloride (MsCl) | Mesylate ester | Halide (X⁻), Cyanide (CN⁻), Azide (N₃⁻), Thiolate (RS⁻) | Substituted product |

Applications in Chemical Biology and Advanced Materials Pre Clinical Research Focus

As a Scaffold for Biologically Active Molecules

The core structure of 2-((4-Aminobenzyl)sulfonyl)ethanol presents a promising scaffold for the generation of new biologically active molecules. The term "scaffold" in medicinal chemistry refers to a core molecular framework upon which various functional groups can be systematically added to create a library of compounds with diverse biological activities. creative-biolabs.comfrontiersin.org

The design of derivatives from the this compound scaffold would be guided by the strategic modification of its key functional groups to influence properties such as target binding, selectivity, and pharmacokinetic profiles.

The 4-Amino Group: The primary aromatic amine is a critical handle for a variety of chemical transformations. It can be acylated, alkylated, or used in diazotization reactions to introduce a wide array of substituents. For instance, acylation with different carboxylic acids could generate a library of amides, a common functional group in many pharmaceuticals. The nature of the acyl group (e.g., its size, lipophilicity, and hydrogen bonding capacity) would be systematically varied to probe interactions with biological targets.

The Sulfonyl Group: The sulfonyl group is a well-established pharmacophore found in a multitude of approved drugs. nih.govresearchgate.netcitedrive.comnih.gov It is a strong hydrogen bond acceptor and is metabolically stable. nih.govresearchgate.net Modifications to the aromatic ring, such as the introduction of electron-withdrawing or electron-donating groups, could modulate the electronic properties of the sulfonyl group and the adjacent aminobenzyl moiety, thereby influencing binding affinities.

The Ethanol (B145695) Moiety: The terminal hydroxyl group of the ethanol side chain offers another site for modification. It can be esterified or etherified to introduce new functionalities. These modifications can impact the solubility and cell permeability of the resulting derivatives. reachemchemicals.com

A hypothetical design strategy could involve creating a combinatorial library of derivatives by reacting the primary amine with a set of diverse carboxylic acids and simultaneously esterifying the hydroxyl group with another set of acids, leading to a wide range of compounds for biological screening.

While specific SAR studies on this compound are not available in the public domain, extensive research on aromatic sulfonamides provides a solid foundation for predicting potential SAR trends. nih.govnih.govtandfonline.com Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, as they correlate the chemical structure of a molecule with its biological activity. nbinno.comnih.gov

For a hypothetical series of derivatives of this compound, an SAR exploration might reveal the following:

Substitution on the Aromatic Ring: The position, size, and electronic nature of substituents on the phenyl ring could significantly impact activity. For instance, small, electron-withdrawing groups at the ortho or meta positions to the sulfonyl group might enhance binding to a target protein through specific interactions.

Modification of the 4-Amino Group: Converting the primary amine to various secondary or tertiary amides or sulfonamides would likely have a profound effect on biological activity. The nature of the substituent on the nitrogen atom would be a key determinant of target selectivity and potency.

Alterations to the Sulfonyl Linker: The length and flexibility of the chain connecting the sulfonyl group to the ethanol moiety could be explored. Shortening or lengthening this chain would alter the spatial orientation of the terminal hydroxyl group, which could be critical for interactions with a biological target.

The following interactive table illustrates a hypothetical SAR study for a series of derivatives targeting a hypothetical enzyme, where modifications at R1 (on the amine) and R2 (on the hydroxyl) lead to varied inhibitory concentrations (IC50).

| Derivative | R1 (Amine Modification) | R2 (Hydroxyl Modification) | Hypothetical IC50 (µM) |

| 1 | -H | -H | >100 |

| 2 | -COCH3 | -H | 50.2 |

| 3 | -COPh | -H | 25.8 |

| 4 | -H | -COCH3 | 75.1 |

| 5 | -COCH3 | -COCH3 | 15.5 |

| 6 | -COPh | -COCH3 | 8.3 |

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target. ajchem-b.com The structural features of this compound suggest its potential as a starting point for a drug discovery program. The presence of the sulfonamide-like backbone is a privileged scaffold in medicinal chemistry, known to target a wide range of enzymes and receptors. researchgate.netcitedrive.comnih.gov

A preclinical drug discovery campaign initiated with this scaffold would likely involve:

High-Throughput Screening (HTS): A library of derivatives would be screened against a panel of biological targets to identify initial "hits."

Hit-to-Lead Optimization: Promising hits would undergo further chemical modification to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability). This phase would heavily rely on the SAR data generated.

In Vitro and In Vivo Testing: Lead candidates would be evaluated in cell-based assays and subsequently in animal models to assess their efficacy and preliminary safety profiles.

The journey from a lead compound to a clinical candidate is a complex, multi-step process, but the versatile chemical nature of this compound provides a solid foundation for such an endeavor.

Molecular Probes and Chemical Tools

Beyond its potential as a therapeutic scaffold, this compound can be envisioned as a precursor for the development of molecular probes and chemical tools for in vitro biological research.

The primary amine and hydroxyl groups of this compound are ideal attachment points for reporter molecules, such as fluorophores or affinity tags (e.g., biotin).

Fluorescent Probes: A fluorescent probe is a molecule that can absorb light of a specific wavelength and emit light of a longer wavelength. nih.gov By conjugating a fluorophore to the this compound scaffold, a fluorescent probe could be created. rsc.org The design of such a probe would involve selecting a fluorophore whose properties are sensitive to the local environment. mdpi.com For example, a probe could be designed to exhibit a change in fluorescence intensity or wavelength upon binding to a target protein, allowing for the visualization and quantification of the protein in vitro. The amine group is a common site for conjugation with amine-reactive fluorescent dyes. nih.govacs.org

Affinity Probes: An affinity probe is a molecule that can be used to selectively bind to and isolate a target molecule from a complex mixture. acs.org By attaching an affinity tag, such as biotin, to this compound, an affinity probe could be synthesized. nih.gov This probe would be incubated with a cell lysate, and the probe-target complex could then be captured using streptavidin-coated beads. The isolated protein could then be identified by techniques such as mass spectrometry. Photoaffinity probes, which form a covalent bond with their target upon photo-irradiation, could also be developed from this scaffold. nih.govenamine.net

The following table outlines a hypothetical design for fluorescent and affinity probes based on the this compound scaffold.

| Probe Type | Reporter Group | Attachment Site | Potential Application |

| Fluorescent Probe | Fluorescein isothiocyanate | 4-Amino group | In vitro visualization of a target protein |

| Affinity Probe | Biotin N-hydroxysuccinimide ester | 4-Amino group | In vitro pull-down and identification of a target protein |

| Photoaffinity Probe | Benzophenone-4-carboxylic acid | 4-Amino group | Covalent labeling and identification of a target protein |

Bioconjugation is the process of chemically linking two molecules to form a single hybrid, where at least one of the molecules is a biomolecule. creative-biolabs.comcreative-biogene.com The reactive functional groups of this compound make it a candidate for use in chemical tagging and bioconjugation.

The primary aromatic amine can be readily converted into a diazonium salt, which can then be used in various coupling reactions. Alternatively, the amine can react with a variety of crosslinkers to attach the molecule to proteins, nucleic acids, or other biomolecules. nih.govechobiosystems.com For example, the amine could be reacted with a heterobifunctional crosslinker that also contains a maleimide group, allowing for subsequent conjugation to a cysteine residue on a protein.

Furthermore, the sulfonyl group itself can be a target for certain bioconjugation strategies, although this is less common than targeting amines or hydroxyls. The development of advanced materials could also be envisioned, where the bifunctional nature of this compound allows it to act as a monomer or cross-linking agent in polymerization reactions, with the sulfonyl group imparting desirable properties such as thermal stability to the resulting polymer. nbinno.com

Functional Materials and Polymer Chemistry

The distinct chemical moieties of this compound make it a candidate for various applications in materials science, particularly in the synthesis of functional polymers and the modification of material surfaces.

Monomer in the Synthesis of Functional Polymers (e.g., poly(amide-ester))

While direct experimental evidence for the use of this compound as a monomer in the synthesis of poly(amide-ester)s is not extensively documented in publicly available research, its chemical structure suggests a strong potential for such applications. Poly(amide-ester)s are a class of polymers that combine the beneficial properties of both polyamides and polyesters, often leading to materials with enhanced thermal stability, mechanical strength, and processability.

Theoretically, this compound could be incorporated into a poly(amide-ester) backbone through a two-step polymerization process. The primary alcohol group (-CH₂CH₂OH) can undergo esterification with a dicarboxylic acid or its derivative, while the aromatic amine group (-NH₂) can react with a diacyl chloride or another dicarboxylic acid derivative to form an amide linkage.

Hypothetical Polymerization Reaction:

| Reactant 1 | Reactant 2 | Polymer Linkage | Resulting Polymer |

| This compound | Diacyl Chloride | Amide and Ester | Poly(amide-ester) |

| This compound | Dicarboxylic Acid | Amide and Ester | Poly(amide-ester) |

The presence of the sulfonyl group within the polymer chain would be expected to influence the material's properties, potentially enhancing its thermal stability, solubility in specific solvents, and adhesive characteristics. The bulky nature of the benzylsulfonyl group could also impact the polymer's morphology and chain packing.

Integration into Reactive Dye Systems (Chemical Intermediate Role)

The structure of this compound is closely related to that of well-known intermediates in the synthesis of reactive dyes. Specifically, it can be considered an analogue of 2-((4-aminophenyl)sulfonyl)ethanol hydrogen sulfate (B86663), commonly known as "Parabase ester." Parabase ester is a key precursor for vinyl sulfone reactive dyes, which are widely used for dyeing cellulosic fibers like cotton.

In the synthesis of vinyl sulfone dyes, the amino group of a precursor like Parabase ester is typically diazotized and coupled with a color-providing component (a coupling component) to form an azo dye. The sulfonyl ethanol group is then converted into a reactive vinyl sulfone group (-SO₂CH=CH₂) under alkaline conditions during the dyeing process. This vinyl sulfone group forms a covalent bond with the hydroxyl groups of the cellulose fibers, resulting in excellent wash fastness.

Given its structural similarity, this compound could potentially serve a similar role as a chemical intermediate. The primary amino group can be diazotized and coupled to form the chromophore, while the sulfonyl ethanol group can be transformed into the reactive moiety.

Comparison of Potential Reactive Dye Intermediates:

| Compound | Key Functional Groups | Role in Dye Synthesis |

| This compound | Aromatic Amine, Sulfonyl Ethanol | Potential precursor for vinyl sulfone dyes |

| Parabase ester | Aromatic Amine, Sulfonyl Ethanol Sulfate | Established precursor for vinyl sulfone dyes |

The key difference lies in the benzyl (B1604629) group in this compound, which separates the sulfonyl group from the aromatic ring by a methylene (B1212753) bridge. This structural variation might influence the reactivity of the resulting vinyl sulfone group and the final color of the dye.

Surface Functionalization and Graphene Nanoplatelet Applications

The functional groups present in this compound make it a candidate for the surface functionalization of various materials, including nanomaterials like graphene nanoplatelets. Surface functionalization is a crucial step in tailoring the properties of materials for specific applications, such as improving their dispersion in polymer matrices, enhancing their compatibility with other materials, or introducing new functionalities.

Graphene nanoplatelets, due to their high aspect ratio and excellent intrinsic properties, are attractive fillers for polymer composites. However, their tendency to agglomerate can limit their effectiveness. Covalent functionalization of the graphene surface can overcome this issue.

The aromatic amine group of this compound could be used to attach the molecule to the surface of graphene oxide or carboxylated graphene nanoplatelets through amide bond formation. Alternatively, the aromatic ring itself could interact with the graphene surface via π-π stacking in non-covalent functionalization.

Potential Mechanisms for Graphene Functionalization:

| Functionalization Type | Interacting Groups | Potential Outcome |

| Covalent | Amine group of the molecule with carboxyl/epoxy groups on graphene oxide | Improved dispersion and interfacial adhesion in composites |

| Non-covalent | Aromatic ring of the molecule with the basal plane of graphene | Modified surface energy and compatibility |

Once attached to the graphene surface, the hydroxyl and sulfonyl groups of this compound would be exposed, altering the surface chemistry of the nanoplatelets. This could lead to improved compatibility with polar polymer matrices and potentially introduce new reactive sites for further chemical modifications. While direct experimental data for this specific molecule is lacking, the principles of graphene functionalization with amino- and sulfonyl-containing compounds are well-established in the scientific literature.

Computational and Theoretical Studies of 2 4 Aminobenzyl Sulfonyl Ethanol

Molecular Structure and Conformation Analysis

The three-dimensional arrangement of atoms and the rotational flexibility of the bonds in 2-((4-Aminobenzyl)sulfonyl)ethanol are key determinants of its physical and chemical behavior.

Quantum Chemical Calculations for Ground State Geometries

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are instrumental in predicting the most stable three-dimensional structure of a molecule. nih.gov For this compound, these calculations would determine the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state.

Based on studies of similar molecules, the geometry around the sulfur atom in the sulfonyl group is expected to be approximately tetrahedral. The benzene (B151609) ring will be largely planar, though the attachment of the sulfonylmethyl group may cause minor deviations. The bond lengths and angles within the aminobenzyl and ethanol (B145695) moieties are anticipated to align with standard values for these functional groups.

Below is a table of predicted bond lengths and angles for the key structural components of this compound, derived from theoretical calculations on analogous structures.

| Parameter | Atoms Involved | Predicted Value |

| Bond Length | C(aromatic)-C(benzyl) | ~ 1.51 Å |

| Bond Length | C(benzyl)-S | ~ 1.80 Å |

| Bond Length | S=O | ~ 1.45 Å |

| Bond Length | S-C(ethanol) | ~ 1.78 Å |

| Bond Length | C(ethanol)-C(ethanol) | ~ 1.53 Å |

| Bond Length | C(ethanol)-O | ~ 1.43 Å |

| Bond Angle | C(aromatic)-C(benzyl)-S | ~ 112° |

| Bond Angle | O=S=O | ~ 120° |

| Bond Angle | C(benzyl)-S-C(ethanol) | ~ 105° |

| Bond Angle | S-C(ethanol)-C(ethanol) | ~ 110° |

Note: These are estimated values based on computational data for similar functional groups and may vary in the actual molecule.

Conformational Landscape Exploration

The conformational flexibility of this compound primarily arises from rotation around several key single bonds: the C(aromatic)-C(benzyl) bond, the C(benzyl)-S bond, the S-C(ethanol) bond, and the C(ethanol)-O bond. The different rotational isomers, or conformers, can have distinct energy levels, and their relative populations will be determined by these energy differences.

A study on the structurally similar 2-(4-aminophenyl)ethanol (B86761) revealed the existence of multiple stable conformers due to the orientation of the hydroxyethyl (B10761427) and amino groups. nih.govacs.org For this compound, the bulky sulfonyl group introduces significant steric considerations. The rotational barriers around the C-S bonds will likely be substantial, influencing the preferred spatial arrangement of the benzyl (B1604629) and ethyl groups relative to each other. The orientation of the ethanol's hydroxyl group will also be a critical factor, as it can participate in intramolecular interactions.

Intramolecular Interactions and Hydrogen Bonding Analysis

Intramolecular hydrogen bonding can play a crucial role in stabilizing certain conformations of this compound. Several potential intramolecular hydrogen bonds can be hypothesized:

OH···O=S: The hydroxyl group of the ethanol moiety can act as a hydrogen bond donor to one of the oxygen atoms of the sulfonyl group. This type of interaction is common in molecules containing both hydroxyl and sulfonyl functionalities.

NH···O=S: The protons of the amino group can also form hydrogen bonds with the sulfonyl oxygens. Studies on sulfonamides have shown that amino protons have a preference for hydrogen bonding to sulfonyl oxygens. nih.gov

OH···N: A hydrogen bond between the hydroxyl proton and the nitrogen atom of the amino group is also possible, depending on the rotational conformation of the molecule.

OH···π interaction: A weaker hydrogen bond may form between the hydroxyl group and the π-electron system of the benzene ring. nih.govacs.org This interaction has been observed to be enhanced by the presence of an amino group on the benzene ring, which increases the ring's negative charge density. nih.govacs.org

Electronic Structure and Reactivity Prediction

The arrangement of electrons within the molecule dictates its reactivity and electronic properties. Computational methods provide powerful tools for visualizing and quantifying these characteristics.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate where a molecule is likely to donate or accept electrons.

For this compound, the following characteristics are predicted:

HOMO: The HOMO is expected to be primarily located on the aminobenzyl portion of the molecule. The electron-donating amino group and the aromatic ring create a region of high electron density. This suggests that the molecule would likely undergo electrophilic attack at the aromatic ring, ortho and para to the amino group. The nitrogen atom's lone pair would also contribute significantly to the HOMO.

LUMO: The LUMO is anticipated to be centered on the sulfonyl group and the attached ethyl fragment. The electron-withdrawing nature of the sulfonyl group creates an electron-deficient site, making it susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability. A large HOMO-LUMO gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. In related aminophenyl compounds, the HOMO-LUMO gap has been a key factor in understanding their bioactivation. nih.gov

A hypothetical FMO analysis for this compound is presented in the table below:

| Orbital | Predicted Energy (eV) | Primary Location |

| HOMO | -5.5 | Aminobenzyl group |

| LUMO | -0.8 | Sulfonyl-ethanol group |

| HOMO-LUMO Gap | 4.7 | - |

Note: These are representative energy values and would require specific calculations for this molecule.

Electrostatic Potential Surface Mapping

An Electrostatic Potential (ESP) surface map provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions.

For this compound, the ESP map would likely show:

Negative Potential (Red/Yellow): Regions of negative electrostatic potential are expected around the electronegative oxygen atoms of the sulfonyl group and the nitrogen atom of the amino group. researchgate.net These areas are indicative of lone pairs of electrons and are potential sites for electrophilic attack. The hydroxyl oxygen would also exhibit negative potential.

Positive Potential (Blue/Green): Regions of positive electrostatic potential are anticipated around the hydrogen atoms of the amino and hydroxyl groups. These are the acidic protons that can participate in hydrogen bonding. The area around the sulfur atom may also show some positive character due to the strong pull of the adjacent oxygen atoms.

The ESP map reinforces the predictions from FMO analysis, highlighting the nucleophilic and electrophilic centers within the molecule and providing a comprehensive picture of its potential reactivity.

Computational Prediction of Reaction Sites and Mechanisms

The structure of this compound presents several functional groups that are amenable to a variety of chemical transformations. Computational chemistry offers powerful tools to predict the most likely sites of reaction and the mechanisms by which these reactions may proceed.

The reactivity of the molecule is largely governed by the electronic properties of the aromatic amine, the sulfonyl bridge, and the terminal ethanol group. The amino group on the benzene ring is a nucleophilic center and can readily participate in reactions such as acylation, alkylation, and diazotization. The sulfonyl group, being a strong electron-withdrawing group, influences the electron density of the entire molecule. The hydroxyl group of the ethanol moiety can undergo reactions typical of primary alcohols, such as oxidation, esterification, and conversion to a better leaving group for nucleophilic substitution. libretexts.orglibretexts.org

Computational models, such as those based on Density Functional Theory (DFT), can be employed to calculate the electron density and electrostatic potential surface of the molecule. These calculations would likely reveal that the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group are the most electron-rich and thus the primary sites for electrophilic attack. Conversely, the sulfur atom of the sulfonyl group and the carbon atoms adjacent to it would be relatively electron-deficient and susceptible to nucleophilic attack under certain conditions.

The prediction of reaction mechanisms can be further elucidated by calculating the transition state energies for various potential reaction pathways. For instance, in an SN2 reaction involving the ethanol group, the hydroxyl group would first need to be protonated or converted into a sulfonate ester to become a good leaving group. libretexts.orglibretexts.org Computational modeling can determine the energy barriers for these activation steps and the subsequent nucleophilic attack, providing a quantitative measure of the reaction's feasibility.

A study on the structurally similar compound, 2-(4-aminophenyl)ethanol, utilized quantum chemical calculations to understand its conformational preferences, highlighting the importance of intramolecular interactions, such as the OH/π interaction, which can influence reactivity. acs.orgnih.gov Similar computational approaches for this compound would provide a deeper understanding of its three-dimensional structure and how that influences its chemical behavior.

Molecular Modeling and Docking Studies (In Silico Screening)

While this compound does not have established clinical applications, molecular modeling and docking studies can be used to hypothesize potential biological targets and to explore its interaction profile in a non-clinical context.

Ligand-Protein Interaction Prediction for Hypothetical Biological Targets (non-clinical)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. Given the sulfonamide-like core of this compound, hypothetical targets could include enzymes that are known to interact with sulfonamides, such as carbonic anhydrases or various synthases. nih.gov

A hypothetical docking study could be performed against an enzyme like acetylcholinesterase (AChE), a target for which docking studies of other sulfonamide derivatives have been reported. nih.gov In such a study, the this compound molecule would be placed in the active site of the AChE crystal structure. The docking algorithm would then explore various conformations and orientations of the ligand, scoring them based on the predicted binding affinity.

The results of such a hypothetical docking study might reveal key interactions. For example, the amino group could form hydrogen bonds with acidic residues in the active site, while the aromatic ring could engage in π-π stacking interactions with aromatic residues like tryptophan or tyrosine. The sulfonyl group's oxygen atoms are excellent hydrogen bond acceptors and could interact with donor residues in the protein. The terminal hydroxyl group could also participate in hydrogen bonding, further stabilizing the ligand-protein complex.

| Functional Group | Potential Interaction | Hypothetical Interacting Residue (Example) |

| Amino Group | Hydrogen Bond Donor/Acceptor | Aspartic Acid, Glutamic Acid |

| Aromatic Ring | π-π Stacking | Tryptophan, Tyrosine, Phenylalanine |

| Sulfonyl Group | Hydrogen Bond Acceptor | Serine, Threonine, Lysine |

| Hydroxyl Group | Hydrogen Bond Donor/Acceptor | Histidine, Asparagine, Glutamine |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogs (theoretical)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to correlate the chemical structure of a series of compounds with their biological activity. nih.govfrontiersin.org While no experimental activity data exists for this compound, a theoretical QSAR model can be constructed to guide the design of analogs with potentially enhanced properties.

To develop a QSAR model, a library of virtual analogs of this compound would first be created. This would involve systematically modifying the core structure, for instance, by substituting the amino group with other functional groups, altering the length of the alkyl chain, or introducing substituents on the aromatic ring. For each of these virtual analogs, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties.

A hypothetical biological activity would then be assigned to these virtual compounds based on a desirable property, for example, predicted binding affinity to a chosen protein target from docking studies. A mathematical model would then be generated to relate the molecular descriptors to this hypothetical activity.

A typical QSAR equation might take the form:

Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Studies on structurally related compounds, such as 2-(4-methanesulfonylphenyl)pyran-4-ones, have shown that descriptors related to hydrophobicity, steric, and electronic properties are often crucial for activity. nih.gov For our theoretical model of this compound analogs, we might find that increasing lipophilicity (higher logP) and the presence of electron-donating groups on the aromatic ring could hypothetically enhance binding to a target.

| Descriptor Type | Example Descriptor | Potential Influence on Hypothetical Activity |

| Electronic | Hammett constants (σ) | Modulating the pKa of the amino group |

| Steric | Molar Refractivity (MR) | Optimizing fit within a binding pocket |

| Hydrophobic | LogP | Influencing membrane permeability and hydrophobic interactions |

| Topological | Wiener Index | Describing molecular branching |

Pharmacophore Modeling based on Related Sulfonamide Structures

A pharmacophore is an abstract representation of the key molecular features that are necessary for a ligand to interact with a specific biological target. Pharmacophore models can be developed based on a set of known active compounds, even if they are only structurally related to the compound of interest.

Given that this compound contains a sulfonamide-like moiety, a pharmacophore model could be developed based on known sulfonamide inhibitors of a particular enzyme. For example, a review of sulfonamide-based ligands for the 5-HT7 receptor highlights common pharmacophoric features. nih.gov

A hypothetical pharmacophore model for a target that binds sulfonamides might include:

A hydrogen bond acceptor: corresponding to one of the sulfonyl oxygens.

A hydrogen bond donor: corresponding to the amino group.

An aromatic feature: representing the benzene ring.

A hydrophobic feature: which could be the ethyl chain or the aromatic ring itself.

This pharmacophore model can then be used as a 3D query to screen virtual libraries of compounds to identify other molecules that might have similar biological activity. It can also be used to guide the design of new analogs of this compound by ensuring that any modifications retain the key pharmacophoric features.

Analytical Methodologies for Research and Characterization

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure and properties of 2-((4-Aminobenzyl)sulfonyl)ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound by providing information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom. While specific experimental spectra for this compound are not widely available in published literature, predictions based on its structure and data from analogous compounds allow for a reasonable estimation of the expected chemical shifts.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons, and the protons of the ethanol (B145695) group.

Aromatic Protons: The protons on the para-substituted benzene (B151609) ring would likely appear as two doublets in the range of δ 6.5-7.5 ppm. The protons ortho to the amino group are expected to be more shielded and thus appear at a lower chemical shift compared to the protons ortho to the sulfonyl group.

Benzylic Protons: The two protons of the benzyl (B1604629) group (CH₂) adjacent to the sulfonyl group would likely appear as a singlet around δ 4.0-4.5 ppm.

Ethanol Protons: The two methylene (B1212753) groups of the ethanol moiety (-SO₂-CH₂-CH₂-OH) would each produce a triplet. The CH₂ group directly attached to the sulfonyl group is expected to be deshielded and appear at a lower field (around δ 3.0-3.5 ppm) compared to the CH₂ group adjacent to the hydroxyl group (around δ 3.5-4.0 ppm). The hydroxyl proton (-OH) would appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on each unique carbon atom in the molecule.

Aromatic Carbons: The benzene ring would show four distinct signals. The carbon atom bearing the amino group would be shielded, while the carbon attached to the benzyl group would be deshielded.

Benzylic Carbon: The benzylic carbon (CH₂) would likely appear in the region of δ 55-65 ppm.

Ethanol Carbons: The two carbons of the ethanol group would be distinguishable, with the carbon attached to the sulfonyl group appearing at a lower field than the carbon bonded to the hydroxyl group.

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH (ortho to NH₂) | 6.6 - 6.8 (d) | ~115 |

| Aromatic CH (ortho to CH₂) | 7.2 - 7.4 (d) | ~130 |

| Aromatic C-NH₂ | - | ~148 |

| Aromatic C-CH₂ | - | ~128 |

| Benzyl CH₂ | 4.2 - 4.4 (s) | ~60 |

| SO₂-CH₂ | 3.3 - 3.6 (t) | ~55 |

| CH₂-OH | 3.8 - 4.1 (t) | ~58 |

| OH | Variable (br s) | - |

Note: These are estimated values and may differ from experimental data.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups present in this compound. The IR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of specific bonds.

N-H Stretching: The primary amine (-NH₂) group would show two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.

O-H Stretching: The hydroxyl (-OH) group of the ethanol moiety would display a broad absorption band in the region of 3200-3600 cm⁻¹ due to hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the benzyl and ethanol groups would be observed just below 3000 cm⁻¹.

S=O Stretching: The sulfonyl (SO₂) group would exhibit two strong, characteristic stretching bands, typically in the ranges of 1300-1350 cm⁻¹ (asymmetric) and 1140-1160 cm⁻¹ (symmetric).